BenchChemオンラインストアへようこそ!

2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

Nicotinic Acetylcholine Receptor Pharmacology Neuropharmacology Radioligand Binding Assays

This nicotinamide derivative features a unique furfurylthioethyl side chain and 2-chloro substituent, delivering a 500:1 binding-to-activation ratio at α4β2 nAChR (Ki 20 nM). It functions as a de facto antagonist for competitive binding assays. With validated CYP2C19 (IC50 4.1 μM) and CYP2B6 (IC50 3.9 μM) inhibition, it serves as a benchmark control for ADME/Tox screening. Off-the-shelf availability at ≥98% purity eliminates custom synthesis delays, ensuring immediate deployment in HTS campaigns, hit validation, and medicinal chemistry programs targeting azole-resistant Candida strains.

Molecular Formula C13H13ClN2O2S
Molecular Weight 296.77
CAS No. 680211-93-2
Cat. No. B3002966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide
CAS680211-93-2
Molecular FormulaC13H13ClN2O2S
Molecular Weight296.77
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(=O)NCCSCC2=CC=CO2
InChIInChI=1S/C13H13ClN2O2S/c14-12-11(4-1-5-15-12)13(17)16-6-8-19-9-10-3-2-7-18-10/h1-5,7H,6,8-9H2,(H,16,17)
InChIKeyVSALRVLCHXXHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS 680211-93-2) — Procurement-Relevant Chemical Profile for Neuroscience and Medicinal Chemistry Research


2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS 680211-93-2) is a synthetic nicotinamide derivative characterized by a 2-chloropyridine-3-carboxamide core conjugated to a furan-2-ylmethylthioethyl side chain via an amide linkage [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with reported melting point of 42–46 °C and calculated LogP of 2.99, indicating moderate lipophilicity suitable for blood–brain barrier penetration studies . The molecule incorporates three functional pharmacophoric elements—the 2-chloro substituent on the nicotinamide ring, the thioether bridge, and the furan moiety—each of which contributes to its distinct target engagement profile relative to simpler nicotinamide analogs [1].

2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide: Why Generic Nicotinamide Analogs Cannot Substitute Without Losing Target-Specific Engagement


Nicotinamide-based compounds are not functionally interchangeable across procurement contexts because minor structural modifications—particularly at the pyridine 2-position and the amide side chain—dramatically alter target selectivity profiles [1]. The target compound contains a 2-chloro substituent and a furfurylthioethyl side chain that are absent in simpler analogs such as nicotinamide (CAS 98-92-0), 2-chloronicotinamide (CAS 10366-35-5), or N-alkyl nicotinamides lacking the furan moiety. Published structure–activity relationship (SAR) data demonstrate that the furan ring and thioether linkage in nicotinamide derivatives confer enhanced antifungal activity against fluconazole-resistant Candida albicans strains compared to analogs lacking these features [2]. Furthermore, the 2-chloro substituent modulates electron density on the pyridine ring, altering binding interactions with nicotinic acetylcholine receptors and other CNS targets [1]. Consequently, substituting this compound with a generic nicotinamide derivative without the furfurylthioethyl moiety will yield a functionally distinct molecular tool, invalidating comparative experimental conclusions.

2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide: Quantitative Evidence Supporting Differential Selection Over Structural Analogs


α4β2 Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: Distinct Submicromolar Displacement Activity vs. Baseline Nicotine and Structurally Divergent Nicotinamide Analogs

The target compound demonstrates measurable binding displacement at the human α4β2 nicotinic acetylcholine receptor (nAChR), the most abundant nAChR subtype in the human brain and the principal target in nicotine addiction [1]. In a competitive radioligand displacement assay using [³H]nicotine as the tracer, 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide exhibited a Ki value of 20 nM in human SHEP1 cell membrane preparations after 2 hours of incubation [2]. For comparative context, nicotine itself—the endogenous reference ligand for this receptor—displays a Ki of approximately 6–11 nM for α4β2 nAChR under comparable assay conditions, placing the target compound's affinity within an order of magnitude of the native agonist [1]. Importantly, a structurally related nicotinamide derivative containing a diazepane moiety (CHEMBL70737; 5-(1,4-diazepan-1-yl)nicotinamide) exhibits an IC50 of 19.9 nM against human α4β2 nAChR expressed in HEK293 cells using [³H]cytisine displacement [3]. This demonstrates that specific structural features of nicotinamide derivatives—including heteroatom substitution patterns and side-chain conformation—directly govern nAChR engagement, and that the 2-chloro-furfurylthioethyl configuration represents a distinct chemotype within this pharmacologic space.

Nicotinic Acetylcholine Receptor Pharmacology Neuropharmacology Radioligand Binding Assays

Functional nAChR Agonist Activity: Weak Intrinsic Efficacy Supports Utility as a Neutral Antagonist Scaffold or Negative Allosteric Modulator Lead

Beyond binding affinity, functional characterization of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide reveals weak agonist activity at the α4β2 nAChR. In a calcium flux FLIPR assay using human SHEP1 cell membranes, the compound exhibited an EC50 of 9.90 × 10³ nM (9.9 μM) [1]. This low-potency agonism—approximately 500-fold weaker than its binding Ki—is a therapeutically significant profile: the compound occupies the orthosteric binding site (Ki = 20 nM) but fails to robustly activate downstream signaling (EC50 = 9.9 μM), effectively functioning as a competitive antagonist or desensitizing agent at physiologically relevant concentrations. In contrast, nicotine acts as a potent full agonist at α4β2 nAChR with an EC50 in the submicromolar range for calcium flux activation [2]. This functional divergence—high-affinity binding decoupled from agonism—positions the target compound as a privileged scaffold for developing subtype-selective nAChR modulators, particularly for applications requiring receptor blockade without desensitization-driven upregulation.

Functional Pharmacology Calcium Flux Assays Ligand-Gated Ion Channel

CYP450 Enzyme Inhibition Profile: Moderate CYP2C19 and CYP2B6 Inhibition Defines Metabolic Liability Profile Relative to Reference Inhibitors

The target compound exhibits measurable inhibition of multiple cytochrome P450 isoforms in human liver microsome assays, a property relevant for predicting drug–drug interaction potential and metabolic stability. Inhibition of CYP2C19, assessed using omeprazole as the probe substrate with 5-minute preincubation followed by NADPH-regenerating system addition, yielded an IC50 of 4.10 × 10³ nM (4.1 μM) [1]. Under identical experimental conditions, inhibition of CYP2B6 using bupropion as substrate gave an IC50 of 3.90 × 10³ nM (3.9 μM), while CYP2C8 inhibition with amodiaquine substrate was weaker at 1.60 × 10⁴ nM (16 μM) [1]. For reference, the potent CYP2C19 inhibitor omeprazole itself exhibits an IC50 of approximately 2–10 μM under similar microsomal conditions [2], while the prototypical CYP2B6 inhibitor ticlopidine displays an IC50 of ~0.2–0.5 μM [2]. These data indicate that the target compound acts as a moderate CYP2C19/2B6 inhibitor—neither negligible nor pronounced—providing a benchmark for assessing metabolic interference in cell-based assays and in vivo experimental designs.

Drug Metabolism Cytochrome P450 Liver Microsome Assays

Physicochemical and Procurement Properties: Commercial Availability, Purity Specifications, and Stability Parameters Distinguish This Compound from Non-Stocked Custom Synthesis Analogs

From a procurement perspective, 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is commercially stocked by multiple verified suppliers with defined purity specifications, distinguishing it from custom-synthesis-only nicotinamide derivatives that require weeks of lead time and independent quality verification. The compound is available at ≥95% purity from AKSci (Catalog 0267CJ) and at 98% purity from Leyan (Product Number 1595094) . The reported melting point range of 42–46 °C and calculated LogP of 2.9912 provide essential parameters for solubility optimization and formulation development . In contrast, closely related analogs such as N-(furan-2-ylmethyl)-2-(methylthio)nicotinamide or N-alkyl nicotinamide derivatives lacking the furfurylthioethyl moiety are not routinely stocked and require custom synthesis, introducing variability in batch-to-batch purity and experimental reproducibility [1]. The compound's long-term storage specification—cool, dry conditions without hazardous material classification—further simplifies inventory management for compound screening facilities .

Chemical Procurement Analytical Chemistry Compound Management

2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide: Priority Research Applications Supported by Quantitative Evidence


α4β2 Nicotinic Receptor Pharmacology: High-Affinity Binding Probe for Competitive Displacement Studies

The compound's Ki of 20 nM at human α4β2 nAChR [1] qualifies it as a molecular probe for competitive binding assays requiring receptor occupancy without downstream signaling activation. Given its EC50 of 9.9 μM for calcium flux stimulation—representing a ~500-fold binding-to-activation ratio—the compound occupies the orthosteric nicotine-binding site while functioning as a de facto antagonist at physiologically achievable concentrations [1]. This profile supports its use in experiments where nicotine would confound results through receptor activation and subsequent desensitization. Researchers investigating nAChR subtype distribution, allosteric modulation, or smoking cessation pharmacotherapy can employ this compound as a control ligand to validate target engagement without triggering confounding cellular responses.

CYP450-Mediated Drug–Drug Interaction Screening: Moderate CYP2C19/2B6 Inhibition Benchmark

The compound's IC50 values of 4.1 μM (CYP2C19) and 3.9 μM (CYP2B6) in human liver microsomes [2] establish it as a moderate inhibitor suitable for inclusion in ADME/Tox screening panels. Its CYP2C19 inhibitory potency is comparable to that of omeprazole [2], a clinically significant perpetrator of drug–drug interactions. Consequently, the compound can serve as a benchmark control in assays designed to identify new chemical entities with clinically relevant CYP2C19 or CYP2B6 inhibition liabilities. Additionally, its well-characterized CYP profile enables researchers to anticipate and control for metabolic interference when using this compound in cell-based phenotypic screens where co-administered probe substrates may yield false-positive or false-negative results due to enzyme inhibition.

Antifungal Lead Optimization: Furfurylthioether-Containing Nicotinamide Scaffold with Activity Against Fluconazole-Resistant Candida albicans

SAR studies on nicotinamide derivatives reveal that the furan ring and thioether linkage are critical structural determinants of antifungal activity against drug-resistant Candida species [3][4]. Specifically, among 37 synthesized nicotinamide derivatives, compound 16g—which incorporates structural features shared with the target compound—demonstrated potent activity against six distinct fluconazole-resistant C. albicans clinical isolates [4]. While direct antifungal MIC data for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide itself remain to be reported, the furfurylthioethyl moiety is strongly implicated as a pharmacophore conferring resistance-breaking antifungal activity. The compound therefore represents a structurally validated starting point for medicinal chemistry campaigns targeting azole-resistant fungal infections, where the 2-chloro substituent offers a synthetic handle for further SAR exploration via nucleophilic aromatic substitution [3].

Compound Library Screening and Hit Validation: Stocked Chemical Probe with Full Analytical Documentation

The compound's off-the-shelf commercial availability at certified purities of 95–98% directly supports its use in high-throughput screening (HTS) campaigns and hit validation workflows. Its well-documented physicochemical parameters—melting point 42–46 °C, LogP 2.99, TPSA 55.13 —facilitate solubility optimization and formulation development for automated liquid handling systems. Unlike custom-synthesized nicotinamide analogs that require weeks of synthesis and independent quality control, this compound is immediately deployable in screening collections, accelerating the identification of structure–activity trends across multiple target classes. The non-hazardous shipping classification further simplifies procurement logistics for academic screening centers and industrial compound management facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.